molecular formula C22H16N4Na2O9S2 B089309 disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 15139-76-1

disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B089309
CAS No.: 15139-76-1
M. Wt: 590.5 g/mol
InChI Key: BLQVZCMYWIKAGV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex azo-pyrazole derivative characterized by dual sulfonate groups and a naphthylazo substituent. Its structure includes a pyrazole core functionalized with an ethyl ester group at position 3, a 4-sulphonatophenyl group at position 1, and a 4-sulphonato-1-naphthylazo moiety at position 4 . This compound is primarily utilized as a food additive or colorant due to its stability and vivid coloration properties, as noted in the FAO/WHO Compendium of Food Additive Specifications . Its synthesis involves diazo coupling reactions, and its disodium salt form enhances water solubility, making it suitable for aqueous applications .

Properties

IUPAC Name

disodium;4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O9S2.2Na/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17;;/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQVZCMYWIKAGV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15139-76-1
Record name C.I. Acid Orange 137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as Orange B , is a complex heterocyclic compound with a notable molecular formula of C22H16N4Na2O9S2C_{22}H_{16}N_{4}Na_{2}O_{9}S_{2} and a molecular weight of approximately 540.49 g/mol. This compound is characterized by its unique structural features, including a pyrazole ring substituted with sulfonate and azo groups, which enhance its solubility and reactivity in aqueous environments .

Chemical Structure and Properties

The intricate structure of Orange B contributes to its biological activities. The presence of multiple functional groups allows for diverse interactions within biological systems. The compound is primarily utilized as a dye in food products, specifically in sausage and frankfurter casings, due to its vivid color properties .

PropertyDescription
Molecular Formula C22H16N4Na2O9S2
Molecular Weight 540.49 g/mol
CAS Number 15139-76-1
Color Dull orange crystals
FDA Status Approved for food use (Orange B)

Biological Activity

Preliminary studies indicate that disodium 3-ethyl 4,5-dihydro-5-oxo exhibits various biological activities, which may include:

Case Studies and Research Findings

Research on the biological activities of similar pyrazole derivatives provides insights into the potential applications of Orange B:

  • Antimicrobial Studies : A study demonstrated that certain pyrazoline derivatives exhibited significant antimicrobial effects against various bacterial strains. This suggests that Orange B could be further investigated for its antimicrobial properties .
  • Antioxidant Activity Evaluation : Another research effort evaluated the antioxidant capabilities of various pyrazole compounds using DPPH radical scavenging assays. While some derivatives showed promising results, further studies are needed to establish the efficacy of Orange B specifically .
  • Colorant Safety Assessments : As a food dye, Orange B has undergone safety evaluations to ensure it does not pose health risks when consumed. Regulatory bodies have assessed its stability and reactivity under different conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other azo-pyrazole derivatives, particularly those bearing sulfonate groups. Below is a comparative analysis based on substituents, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Primary Application Solubility in Water Regulatory Status (FAO/WHO)
Target Compound (Disodium 3-ethyl...) Ethyl ester, 4-sulphonato-naphthylazo, 4-sulphonatophenyl Food additive/colorant High (disodium salt) Approved (purity ≥95%)
Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)hydrazono]-1H-pyrazole-3-carboxylate (disodium) Methyl ester, dual 4-sulfophenyl groups Textile dye Moderate Not specified
4,5-Dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid (disodium) Phenyl group, 4-sulfophenylazo Industrial pigment Low Restricted (impurity ≤0.1%)
4,5-Dihydro-5-oxo-4-(phenylazo)-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (disodium) Phenylazo, 4-sulfophenyl Laboratory reagent Moderate Experimental use only

Key Findings from Comparative Studies

Solubility and Stability : The target compound exhibits superior water solubility compared to analogs with fewer sulfonate groups (e.g., phenyl-substituted derivatives). This is attributed to its dual sulfonate groups and disodium counterions, which enhance ionic interactions with polar solvents .

Chromophoric Strength : The naphthylazo group in the target compound provides a broader absorbance spectrum (λmax ~480 nm) compared to phenylazo derivatives (λmax ~420 nm), making it more effective for vibrant coloration .

Preparation Methods

High-Pressure Methylation with Dimethyl Carbonate

In a nitrogen-purged autoclave, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate (DMC) and potassium carbonate at 100–120°C under 0.5–1.1 MPa pressure for 8–12 hours. Excess DMC acts as both solvent and methylating agent. Post-reaction, filtration removes potassium carbonate, and vacuum distillation isolates the 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

Table 1: Reaction Parameters for High-Pressure Methylation

ParameterEmbodiment 3Embodiment 4Embodiment 5
Temperature (°C)100120120
Pressure (MPa)0.930.5Normal
Reaction Time (h)81210
Yield (%)858882

Polar Solvent-Assisted Alkylation

Using diethylene glycol dimethyl ether as a solvent, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with DMC and potassium carbonate at 80–120°C under ambient pressure. This method avoids high-pressure equipment but requires longer reaction times (10–12 hours). Post-processing involves solvent removal via vacuum distillation.

The introduction of the azo group involves diazotization of 4-sulphonato-1-naphthylamine followed by coupling to the pyrazole intermediate.

Diazotization

4-Sulphonato-1-naphthylamine is dissolved in hydrochloric acid (37–40%) and cooled to 0–5°C. Sodium nitrite (1.1 equivalents) is added dropwise to form the diazonium salt. Excess nitrite is quenched with sulfamic acid.

Coupling Reaction

The diazonium salt is coupled with the pyrazole intermediate in a buffered medium (pH 6–7) at 0–10°C. The reaction proceeds via electrophilic substitution at the pyrazole’s active methylene group. Post-coupling, the crude product is precipitated by acidification and purified via recrystallization.

Critical Factors :

  • pH Control : Alkaline conditions (pH > 8) lead to hydrolysis of the ester group.

  • Temperature : Elevated temperatures (>15°C) cause diazonium salt decomposition.

Sulphonation of the Phenyl Substituent

Sulphonation introduces the 4-sulphonatophenyl group. While direct methods are sparingly documented, analogous protocols suggest using fuming sulphuric acid (20% SO3) at 80–100°C for 2–4 hours. The reaction is quenched by pouring into ice, and the sulphonic acid is neutralized with sodium hydroxide.

Conversion to Disodium Salt

The final step involves treating the sulphonated azo-pyrazole carboxylic acid with two equivalents of sodium hydroxide in aqueous ethanol. The mixture is stirred at 50°C for 1 hour, and the disodium salt precipitates upon cooling. Filtration and drying yield the pure compound.

Table 2: Salt Formation Optimization

ParameterOptimal ValueSource
NaOH Equivalents2.0
Temperature (°C)50
Reaction Time (h)1
Yield (%)95

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Purity >98% confirmed using a C18 column (mobile phase: 60:40 methanol:water).

  • Elemental Analysis : Matches theoretical values for C, H, N, and S within 0.3%.

Spectral Characterization

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), and 1180 cm⁻¹ (S=O).

  • ¹H NMR : Singlet at δ 3.4 ppm (methyl group), multiplet at δ 7.5–8.2 ppm (aromatic protons).

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the ester group during coupling is minimized by maintaining pH < 7.

  • Low Coupling Efficiency : Excess diazonium salt (1.2 equivalents) improves yield to >85%.

  • Sulphonation Overheating : Temperature control prevents sulfone byproducts.

Industrial Scalability Considerations

  • Cost Efficiency : Dimethyl carbonate is preferred over methyl iodide due to lower toxicity and cost.

  • Solvent Recovery : Diethylene glycol dimethyl ether is recycled via vacuum distillation, reducing waste.

  • Catalyst Reuse : Potassium carbonate retains activity for 3–4 cycles after washing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves azo coupling followed by cyclization. For example, analogous pyrazole derivatives are synthesized via Vilsmeier–Haack reactions or cyclocondensation of hydrazines with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions . Intermediates are characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry (MS). Crystallographic validation via single-crystal X-ray diffraction (SHELX programs) ensures structural accuracy .

Q. How is the purity and composition of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254–400 nm for azo chromophores) . Quantitative sulfonate group analysis employs ion-exchange chromatography or titration. Impurity profiling (e.g., residual sulfonic acids) follows guidelines from the FAO/WHO Compendium of Food Additive Specifications .

Q. What spectroscopic techniques are essential for confirming the azo and pyrazole moieties?

  • Methodological Answer : UV-Vis spectroscopy identifies the π→π* transition of the azo group (λmax ~450–500 nm). FT-IR confirms N=N stretching (~1450–1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹). ¹H NMR resolves pyrazole ring protons (δ 6.5–8.5 ppm) and coupling patterns of aromatic substituents .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of the pyrazole ring and its impact on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria (e.g., keto-enol forms). Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Results are validated against experimental NMR chemical shifts and X-ray bond lengths .

Q. What strategies resolve contradictions in crystallographic data for structurally similar azo-pyrazole derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. High-resolution synchrotron data combined with SHELXL refinement (using TWIN/BASF commands) can model disorder or twinning . For example, SHELXPRO interfaces with ORTEP-III for graphical validation of hydrogen-bonding networks .

Q. How do reaction conditions (pH, temperature) influence azo-regioselectivity during synthesis?

  • Methodological Answer : Azo coupling regioselectivity is pH-dependent: acidic conditions favor para-substitution on aromatic rings, while basic media may lead to ortho/meta byproducts. Kinetic studies (monitored via stopped-flow UV-Vis) and Arrhenius plots quantify activation energies for competing pathways .

Q. What are the challenges in correlating spectral data with electronic properties of the sulfonated naphthyl group?

  • Methodological Answer : Sulfonate groups induce strong electron-withdrawing effects, shifting redox potentials (cyclic voltammetry) and altering HOMO-LUMO gaps (DFT). Discrepancies between calculated and observed UV-Vis spectra may arise from aggregation effects in polar solvents, requiring time-dependent DFT (TD-DFT) corrections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.